Biliverdin

描述

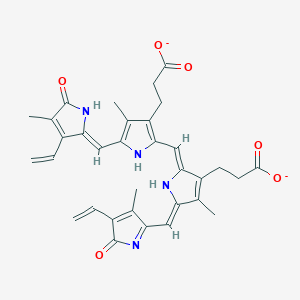

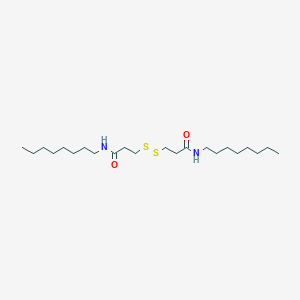

Biliverdin is a greenish tetrapyrrolic bile pigment, and it is a product of heme catabolism . It is derived from the dehydrogenation of bilirubin . It is an intermediate product in the breakdown of heme, a component of hemoglobin .

Synthesis Analysis

Biliverdin is a sequential product of heme degradation . The process of heme degradation involves oxidation-reduction reactions and conserves iron body stores . Heme is broken down into biliverdin, carbon monoxide, and iron by heme oxidase . Biliverdin is then quickly converted into bilirubin by biliverdin reductase .

Molecular Structure Analysis

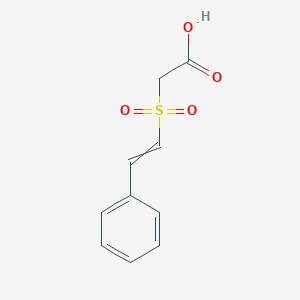

The molecular formula of Biliverdin is C33H34N4O6 . The structure of Biliverdin has been determined by X-ray diffraction at 100 K to a resolution of 1.5 A and 1.4 A .

Chemical Reactions Analysis

Biliverdin is a part of a cycle where it is converted into bilirubin, which then reacts with oxyradicals to generate biliverdin again . This cycle is thought to be a part of the body’s defense mechanism against oxidative stress .

Physical And Chemical Properties Analysis

Biliverdin is a water-soluble compound . It is a linear tetrapyrrole produced in the reticuloendothelial system .

科学研究应用

Antioxidant Research

Biliverdin has been recognized for its antioxidant properties . It plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress . This application is particularly relevant in the study of diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory and Immune Modulation

Studies have shown that biliverdin possesses anti-inflammatory capabilities. It can modulate immune responses, which is beneficial in reducing inflammation in various conditions, including autoimmune diseases . The compound’s ability to inhibit pro-inflammatory cytokine production makes it a potential therapeutic agent in managing chronic inflammatory diseases.

Clinical Drug Development

The potential of biliverdin as a clinical drug is being explored due to its biological activities. Its therapeutic applications could include treatments for conditions where its antioxidant and anti-inflammatory properties can be leveraged . However, the economic and efficient production of biliverdin is still under research to make it a viable option for drug development.

Cytoprotection

Biliverdin has been found to provide cytoprotection . It helps in protecting cells against various forms of stress, including hypoxia and toxic insults. This property is particularly useful in organ transplantation and surgeries where tissue damage can occur .

Cardiac Allograft Tolerance

In the field of transplantation, biliverdin has been implicated in inducing tolerance to cardiac allografts . It may help in reducing the rejection rates of transplanted organs by modulating the host’s immune response .

Heme Metabolism Regulation

Biliverdin plays a role in the regulation of heme metabolism . By occupying the heme binding site on heme oxygenase, it can influence the degradation process of heme, which is a critical pathway in cellular metabolism .

Production Methods Research

The scalable production of biliverdin is a significant area of research. Optimizing the expression of heme oxygenase in microorganisms like Pichia pastoris and Escherichia coli for the biotransformation of heme into biliverdin is a key focus. This research aims to develop cost-effective and efficient methods for producing high-quality biliverdin suitable for clinical and research applications .

作用机制

Mode of Action

Biliverdin interacts with its targets, primarily heme oxygenase, to bring about changes in the body. A selective cleavage of heme by heme oxygenase occurs at the α-methane bridge, producing the biliverdin IXα isomer . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase . Evidence suggests that biliverdin possesses antioxidant properties in mammals, but its mode of action is unclear . Singlet oxygen, a well-recognized and common reactive oxygen species (ROS), has been shown to be quenched (neutralized) by biliverdin .

Biochemical Pathways

Biliverdin is an intermediate metabolite in heme metabolism . In the bodies of vertebrates, dead red blood cells release hemoglobin, which is then catabolized into globulin and heme . Heme is then selectively cleaved by heme oxygenase to produce biliverdin . Biliverdin is subsequently reduced to bilirubin IXα by biliverdin reductase .

Pharmacokinetics

It is known that biliverdin, bilirubin, and unconjugated bilirubin concentrations can be quantified in the serum and pouch fluid using liquid chromatography-mass spectrometry .

Result of Action

Biliverdin serves multiple functions in the human body, including antioxidant, anti-inflammatory, and immune response inhibitory activities . It has great potential as a clinical drug . As an antioxidant, biliverdin protects the body from damages caused by harmful molecules called free radicals or other species, cumulatively referred to as reactive oxygen species (ROS) .

Action Environment

The action of biliverdin can be influenced by various environmental factors. For instance, the production of biliverdin by the biotransformation of exogenous heme using recombinant HO-expressing yeast cells was studied, and the concentration of the inducer methanol, the induction culture time, the pH of the medium, and the concentration of sorbitol supplied in the medium were optimized, resulting in a significant improvement in the yield of HO1 . This shows that the environment can significantly influence the action and efficacy of biliverdin.

属性

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNSAJSGRJSBKK-NSQVQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biliverdin | |

CAS RN |

114-25-0 | |

| Record name | Biliverdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biliverdine IX Alpha | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biliverdin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIVERDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9MIA842K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Biliverdine IX Alpha | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)